molecular formula C15H20ClF3N4O2 B2711509 ethyl N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)carbamate CAS No. 338792-86-2

ethyl N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)carbamate

Cat. No.: B2711509
CAS No.: 338792-86-2
M. Wt: 380.8
InChI Key: GCBOXIXCUDAPFZ-UHFFFAOYSA-N
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Description

Ethyl N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)carbamate is a synthetic compound known for its unique structure and diverse applications in various scientific fields. Its significance lies in the presence of a trifluoromethyl-pyridinyl group, which imparts distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process that involves the introduction of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group into the piperazine ring, followed by carbamate formation. Typical reaction conditions may include solvents like dichloromethane and reagents such as ethyl chloroformate under controlled temperature settings.

Industrial Production Methods: Industrial synthesis might involve a scaled-up version of the laboratory procedures, ensuring stringent control over reaction parameters to maintain product consistency and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Undergoing oxidation to form corresponding oxo derivatives.

  • Reduction: Reductive amination to form secondary amines.

  • Substitution: Nucleophilic substitution on the pyridinyl ring.

Common Reagents and Conditions: Reagents such as hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles (for substitution reactions) are typically used. Reaction conditions involve specific solvents, temperatures, and catalysts tailored to each reaction type.

Major Products Formed:

  • Oxidation Products: Oxo derivatives.

  • Reduction Products: Secondary amines.

  • Substitution Products: Pyridinyl ring substituted compounds.

Scientific Research Applications

This compound finds extensive applications in:

  • Chemistry: Used as a building block in the synthesis of complex molecules.

  • Biology: Acts as a molecular probe to study biological pathways.

  • Medicine: Potential therapeutic applications in the treatment of specific diseases.

  • Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Molecular Targets: Binds to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: Interacts with signaling pathways, influencing cellular processes such as gene expression, protein synthesis, and metabolic regulation.

Comparison with Similar Compounds

Ethyl N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)carbamate stands out due to its unique trifluoromethyl-pyridinyl group. Similar compounds include:

  • Ethyl N-(2-{4-[2-pyridinyl]piperazino}ethyl)carbamate: Lacks the trifluoromethyl group, affecting its reactivity.

  • Ethyl N-(2-{4-[3-chloro-2-pyridinyl]piperazino}ethyl)carbamate: Lacks the trifluoromethyl group, altering its chemical behavior.

The presence of the trifluoromethyl group in this compound imparts unique physicochemical properties, making it distinct among related compounds.

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Properties

IUPAC Name

ethyl N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClF3N4O2/c1-2-25-14(24)20-3-4-22-5-7-23(8-6-22)13-12(16)9-11(10-21-13)15(17,18)19/h9-10H,2-8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBOXIXCUDAPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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